molecular formula C6H10I2 B14401864 1,6-Diiodohex-3-ene CAS No. 89379-72-6

1,6-Diiodohex-3-ene

Cat. No.: B14401864
CAS No.: 89379-72-6
M. Wt: 335.95 g/mol
InChI Key: QYVYFVMDQLBJDX-UHFFFAOYSA-N
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Description

1,6-Diiodohex-3-ene is an organic compound characterized by the presence of two iodine atoms attached to a six-carbon chain with a double bond between the third and fourth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Diiodohex-3-ene can be synthesized through the iodination of hex-3-yne-1,6-diol. The process involves hydrogenation followed by iodination to introduce the iodine atoms at the desired positions . The reaction typically requires the use of hydrogen gas and a suitable catalyst for the hydrogenation step, followed by the addition of iodine in the presence of a solvent for the iodination step.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,6-Diiodohex-3-ene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Addition Reactions: The double bond in the compound allows for addition reactions, such as hydrogenation or halogenation.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide in acetone or other polar aprotic solvents.

    Addition Reactions: Hydrogen gas with a palladium catalyst for hydrogenation, or halogens like bromine for halogenation.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 1,6-dibromohex-3-ene if bromine is the nucleophile.

    Addition: Hydrogenation yields hexane derivatives, while halogenation yields dihalogenated products.

    Oxidation and Reduction: Oxidation can produce diols, while reduction can yield alkanes.

Scientific Research Applications

1,6-Diiodohex-3-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of iodine-containing compounds and their biological effects.

    Medicine: Investigated for its potential use in radiolabeling and imaging due to the presence of iodine atoms.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,6-Diiodohex-3-ene involves its ability to undergo various chemical reactions due to the presence of iodine atoms and a double bond. The iodine atoms can participate in substitution reactions, while the double bond allows for addition reactions. These properties make it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dibromohex-3-ene: Similar structure but with bromine atoms instead of iodine.

    1,6-Dichlorohex-3-ene: Similar structure but with chlorine atoms instead of iodine.

    Hex-3-yne-1,6-diol: Precursor compound with hydroxyl groups instead of iodine.

Uniqueness

1,6-Diiodohex-3-ene is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine atoms

Properties

CAS No.

89379-72-6

Molecular Formula

C6H10I2

Molecular Weight

335.95 g/mol

IUPAC Name

1,6-diiodohex-3-ene

InChI

InChI=1S/C6H10I2/c7-5-3-1-2-4-6-8/h1-2H,3-6H2

InChI Key

QYVYFVMDQLBJDX-UHFFFAOYSA-N

Canonical SMILES

C(CI)C=CCCI

Origin of Product

United States

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